molecular formula C23H21ClO3 B601232 奥托奎宁甲酯 CAS No. 129700-41-0

奥托奎宁甲酯

货号: B601232
CAS 编号: 129700-41-0
分子量: 380.88
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Methyl Atovaquone is a synthetic compound derived from Atovaquone, a well-known antimalarial drug. It is characterized by its chemical structure, which includes a methoxy group attached to the naphthoquinone core. This modification aims to enhance the solubility and bioavailability of the parent compound, Atovaquone .

科学研究应用

Antiparasitic Applications

O-Methyl Atovaquone is primarily known for its effectiveness against several parasitic infections. Its mechanism involves the inhibition of the mitochondrial bc1 complex in parasites, disrupting their energy metabolism.

  • Malaria Treatment : O-Methyl Atovaquone shows promise in treating malaria caused by Plasmodium falciparum. Studies indicate that it competes with ubiquinol for binding at the bc1 complex, effectively impairing the parasite's respiration and energy production .
  • Toxoplasmosis and Pneumocystis carinii pneumonia : The compound has also been explored for its efficacy against Toxoplasma gondii and Pneumocystis carinii, with formulations being developed to enhance bioavailability and therapeutic outcomes .

Antiviral Properties

Recent research has identified O-Methyl Atovaquone as a potential antiviral agent, particularly against arboviruses such as Zika virus and chikungunya virus.

  • Mechanism of Action : The compound inhibits viral replication by depleting intracellular nucleotides, which are essential for viral RNA synthesis. This effect occurs early in the infection process, suggesting that O-Methyl Atovaquone can serve as a preventive treatment during outbreaks .
  • Case Study : In a study involving human placental tissue models, O-Methyl Atovaquone demonstrated significant inhibition of Zika virus replication, indicating its potential application in pregnant populations who are at risk of arbovirus infections .

Formulation Improvements

Efforts to improve the pharmacokinetic properties of O-Methyl Atovaquone have led to the development of novel formulations that enhance its bioavailability.

  • Microfluidization Techniques : Research indicates that microfluidized particles of Atovaquone exhibit improved bioavailability due to their smaller size and uniformity. This method has been shown to enhance therapeutic efficacy against various pathogens by ensuring better absorption in the body .
  • Prodrug Development : The creation of prodrugs that convert into O-Methyl Atovaquone upon administration has been proposed to further increase its therapeutic potential against resistant strains of parasites and viruses .

Comparative Efficacy Table

The following table summarizes key findings regarding the efficacy of O-Methyl Atovaquone against various pathogens:

PathogenApplicationMechanism of ActionReference
Plasmodium falciparumMalaria treatmentInhibition of mitochondrial bc1 complex
Toxoplasma gondiiToxoplasmosis treatmentDisruption of energy metabolism
Pneumocystis cariniiPneumonia prophylaxisImpairment of respiratory function
Zika VirusAntiviral therapyDepletion of intracellular nucleotides
Chikungunya VirusAntiviral therapyInhibition of viral replication

作用机制

Target of Action

O-Methyl Atovaquone primarily targets the mitochondrial electron transport chain , specifically the Coenzyme Q10 (CoQ10) dependent mitochondrial complex III . This complex plays a crucial role in the process of oxidative phosphorylation, which is essential for the production of ATP, the energy currency of the cell .

Mode of Action

O-Methyl Atovaquone acts by inhibiting the electron transport in mitochondria, which results in the inhibition of key metabolic enzymes responsible for the synthesis of nucleic acids and ATP . This inhibition is selective and affects only those parasites that are responsive to Atovaquone .

Biochemical Pathways

The inhibition of electron transport by O-Methyl Atovaquone leads to a blockade of several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone . The ultimate metabolic effects of such blockade may include the inhibition of nucleic acid and ATP synthesis .

Pharmacokinetics

The pharmacokinetics of O-Methyl Atovaquone involve its absorption, distribution, metabolism, and excretion (ADME). The absorption of Atovaquone varies among individuals . It is excreted mainly through feces (>94% as unchanged drug), and less than 1% is excreted through urine . The elimination half-life ranges from 67 ± 33.4 hours to 77.6 ± 23.1 hours .

Result of Action

The result of O-Methyl Atovaquone’s action is the inhibition of nucleic acid and ATP synthesis in Atovaquone-responsive parasites . This leads to the demise of the parasites at Atovaquone concentrations which otherwise would have been suboptimal .

Action Environment

The action, efficacy, and stability of O-Methyl Atovaquone can be influenced by various environmental factors. For instance, the absorption of Atovaquone can be affected by the presence of food, which can enhance its absorption approximately 2-fold . Furthermore, the bioavailability of Atovaquone can be influenced by the patient’s immune status, as it is often used in immunocompromised patients .

生化分析

Biochemical Properties

O-Methyl Atovaquone, like Atovaquone, is a hydroxynaphthoquinone, or an analog of ubiquinone . It is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .

Cellular Effects

O-Methyl Atovaquone has been found to have significant effects on various types of cells. For instance, Atovaquone has been shown to induce apoptosis and inhibit the growth of all the breast cancer cell lines tested . It is likely that O-Methyl Atovaquone may have similar effects on cells, given its structural similarity to Atovaquone.

Molecular Mechanism

The molecular mechanism of action of O-Methyl Atovaquone is likely to be similar to that of Atovaquone. Atovaquone is a highly lipophilic drug that closely resembles the structure of ubiquinone . Its inhibitory effect being comparable to ubiquinone, Atovaquone can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .

Temporal Effects in Laboratory Settings

For instance, Atovaquone has been shown to induce time- and dose-dependent apoptosis of AML cells lines and primary samples .

Dosage Effects in Animal Models

Studies on Atovaquone have shown that increasing the concentration of Atovaquone increased the likelihood of high-level resistance emergence .

Metabolic Pathways

O-Methyl Atovaquone, like Atovaquone, is likely to be involved in several metabolic pathways. Atovaquone is known to interact with several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone .

Transport and Distribution

Atovaquone is known to be highly lipophilic and closely resembles the structure of ubiquinone . It is likely that O-Methyl Atovaquone, due to its structural similarity to Atovaquone, may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The subcellular localization of O-Methyl Atovaquone is not specifically known. Given its structural similarity to Atovaquone, it is likely that O-Methyl Atovaquone may also localize to the mitochondria, where it can affect mitochondrial electron transport .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Atovaquone involves several steps, starting from the parent compound, Atovaquone. The key step is the methylation of the hydroxyl group on the naphthoquinone ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process is designed to be consistent and repeatable, making it suitable for industrial manufacturing .

化学反应分析

Types of Reactions

O-Methyl Atovaquone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .

相似化合物的比较

Similar Compounds

Uniqueness

O-Methyl Atovaquone stands out due to its enhanced solubility and bioavailability compared to Atovaquone. This makes it a more effective option for oral administration, potentially leading to better therapeutic outcomes .

生物活性

O-Methyl Atovaquone is a derivative of the well-known antimalarial drug Atovaquone, which has gained attention for its potential biological activities, particularly in the fields of parasitology and oncology. This article delves into the biological activity of O-Methyl Atovaquone, exploring its mechanisms of action, pharmacological properties, and potential applications based on current research findings.

Target and Mode of Action
O-Methyl Atovaquone primarily targets the mitochondrial electron transport chain , specifically the Coenzyme Q10 (CoQ10) dependent mitochondrial complex III . By inhibiting electron transport, this compound disrupts key metabolic processes, leading to decreased synthesis of nucleic acids and ATP, which are critical for cell survival and proliferation.

Biochemical Pathways
The inhibition of electron transport affects several metabolic enzymes associated with the mitochondrial electron transport chain via ubiquinone. This blockade is crucial for its antitumor and antimicrobial effects, as it can induce apoptosis in various cancer cell lines and inhibit the growth of pathogens .

Pharmacokinetics

The pharmacokinetic profile of O-Methyl Atovaquone includes its absorption, distribution, metabolism, and excretion (ADME). Compared to Atovaquone, O-Methyl Atovaquone exhibits improved solubility and bioavailability, which are significant factors in enhancing its therapeutic efficacy against malaria and other infections .

Biological Activity

Antimicrobial Properties
Research indicates that O-Methyl Atovaquone shows promise as an antimicrobial agent . It has demonstrated effectiveness against various pathogens, including those responsible for malaria and other parasitic infections. The compound's enhanced solubility allows for better formulation in pharmaceutical products .

Anticancer Activity
In vitro studies have shown that O-Methyl Atovaquone can induce apoptosis in cancer cell lines. For example, it has been observed to significantly inhibit the growth of breast cancer cells through a dose-dependent mechanism. Additionally, it has been reported to affect acute myeloid leukemia (AML) cells similarly, highlighting its potential as a therapeutic agent in oncology.

Case Studies

  • Antiviral Activity Against Arboviruses
    A study highlighted that Atovaquone (and by extension, likely O-Methyl Atovaquone) inhibits arbovirus replication by depleting intracellular nucleotides. This effect was particularly noted with Zika virus (ZIKV) and chikungunya virus (CHIKV), where the compound inhibited viral replication in human cell models .
  • Resistance Mechanisms
    Research into resistance mechanisms has revealed that mutations in the target enzyme can confer resistance to O-Methyl Atovaquone. For instance, specific mutations in the cytochrome bc1 complex have been linked to reduced susceptibility to atovaquone derivatives, indicating a need for careful monitoring in therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Effect Cell Lines/Models Reference
AntimicrobialInhibition of growthVarious bacterial strains
AnticancerInduction of apoptosisBreast cancer cell lines
AntiviralInhibition of ZIKV and CHIKV replicationHuman placental tissue model
Resistance StudiesIdentification of mutations conferring resistanceCytochrome bc1 complex studies

属性

IUPAC Name

2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZIOFDLSVYSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129700-41-0
Record name O-Methyl atovaquone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYL ATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。